1-(2-Methylpiperazin-1-YL)butan-2-amine 1-(2-Methylpiperazin-1-YL)butan-2-amine
Brand Name: Vulcanchem
CAS No.: 315661-57-5
VCID: VC18518458
InChI: InChI=1S/C9H21N3/c1-3-9(10)7-12-5-4-11-6-8(12)2/h8-9,11H,3-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

1-(2-Methylpiperazin-1-YL)butan-2-amine

CAS No.: 315661-57-5

Cat. No.: VC18518458

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylpiperazin-1-YL)butan-2-amine - 315661-57-5

Specification

CAS No. 315661-57-5
Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name 1-(2-methylpiperazin-1-yl)butan-2-amine
Standard InChI InChI=1S/C9H21N3/c1-3-9(10)7-12-5-4-11-6-8(12)2/h8-9,11H,3-7,10H2,1-2H3
Standard InChI Key NWWCWUDRWYAUEC-UHFFFAOYSA-N
Canonical SMILES CCC(CN1CCNCC1C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Methylpiperazin-1-yl)butan-2-amine belongs to the class of substituted piperazines, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound’s IUPAC name reflects its butan-2-amine backbone, where the amine group at the second carbon is linked to a 2-methylpiperazine ring. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₂₁N₃
Molecular Weight171.28 g/mol
CAS NumberNot definitively assigned-
SMILESCC(C(N)CC)N1CCN(C)CC1Derived

The absence of a dedicated CAS number suggests this compound may be a less-studied analog of well-characterized derivatives like 1-(4-methylpiperazin-1-yl)butan-2-amine (CAS 84630-63-7) .

Stereochemical Considerations

Piperazine derivatives often exhibit chirality due to asymmetric carbon atoms. For example, the (2R)-enantiomer of 1-(4-methylpiperazin-1-yl)butan-2-amine has been synthesized and studied for its receptor-binding properties . While stereochemical data for 1-(2-methylpiperazin-1-yl)butan-2-amine are unavailable, its biological activity may depend on specific configurations.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-(2-methylpiperazin-1-yl)butan-2-amine likely follows strategies employed for analogous piperazine derivatives:

  • Reductive Amination:
    Condensation of 2-methylpiperazine with butan-2-one followed by reduction using NaBH₄ or catalytic hydrogenation .

Key Reaction Parameters

  • Solvent: Dimethylformamide (DMF) or acetonitrile .

  • Temperature: 60–80°C for alkylation .

  • Catalysts: Potassium carbonate or triethylamine to deprotonate the amine.

Physicochemical Properties

Data inferred from structurally related compounds (e.g., 1-(4-methylpiperazin-1-yl)butan-2-amine ):

PropertyValueMethod/Source
Boiling Point~250–270°C (estimated)Analog extrapolation
Melting PointNot reported-
SolubilityMiscible in polar solvents
LogP (Partition Coefficient)0.1–0.5 (predicted)XLogP3

The compound’s hydrophilicity is attributed to the piperazine ring and primary amine group, favoring solubility in water and alcohols .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion
H314: Causes skin burnsUse gloves and eye protection
H335: Respiratory irritationUse in ventilated areas

Comparison with Structural Analogs

CompoundCAS NumberKey DifferencesBiological Activity
1-(4-Methylpiperazin-1-yl)butan-2-amine84630-63-7 Methyl group at piperazine N4Antimalarial
2-(4-Methylpiperazin-1-yl)butan-1-amine953739-57-6 Amine at C1 of butaneCNS receptor modulation
(2R)-1-(4-Methylpiperazin-1-yl)butan-2-amine7138341 R-enantiomerEnhanced receptor selectivity

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